molecular formula C8H10O2 B1659958 Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid CAS No. 697-56-3

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid

Cat. No.: B1659958
CAS No.: 697-56-3
M. Wt: 138.16 g/mol
InChI Key: HUVFUOHAFNPPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid is a unique organic compound characterized by its tricyclic structure. This compound, also known as nortricyclene carboxylic acid, has a molecular formula of C8H10O2 and a molecular weight of 138.17 g/mol . It is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid typically involves the Diels-Alder reaction, a cycloaddition process that forms the tricyclic core. The reaction between cyclopentadiene and maleic anhydride under controlled conditions yields the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is often enhanced through recrystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its interaction with cyclooxygenase enzymes can result in anti-inflammatory effects by inhibiting the synthesis of prostaglandins .

Comparison with Similar Compounds

Properties

IUPAC Name

tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8(10)6-3-1-4-5(2-3)7(4)6/h3-7H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVFUOHAFNPPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304795
Record name tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-56-3
Record name tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Reactant of Route 3
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Reactant of Route 5
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Reactant of Route 6
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.